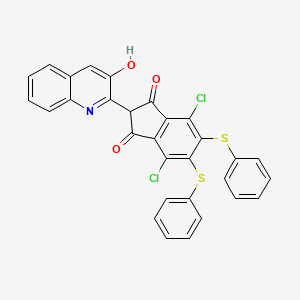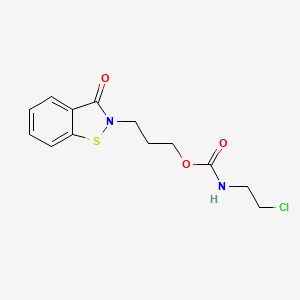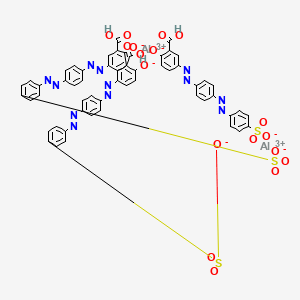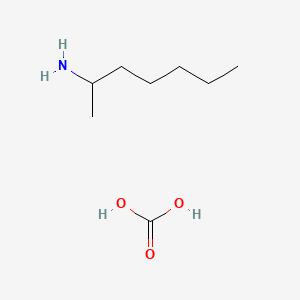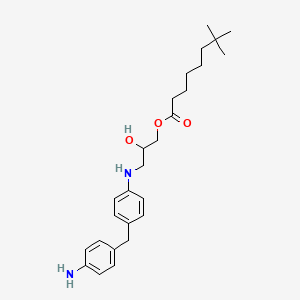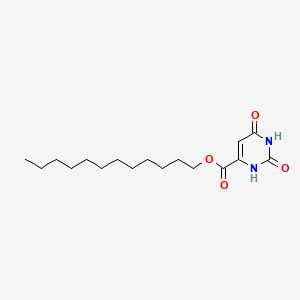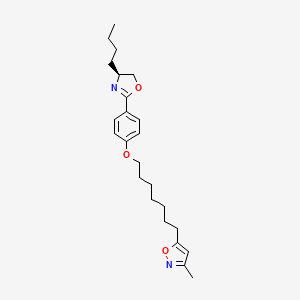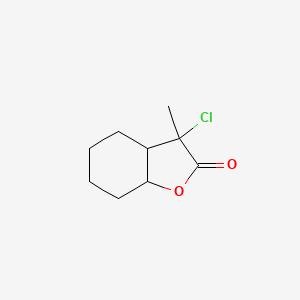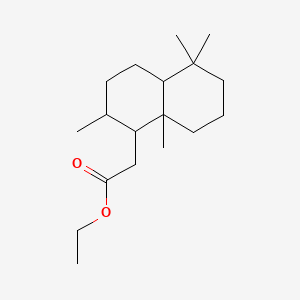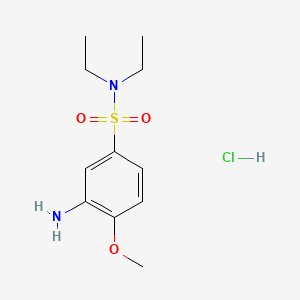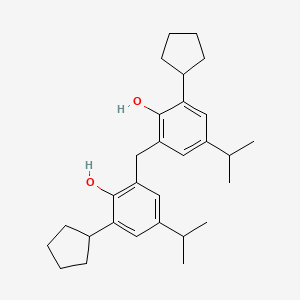
2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 298-330-5, also known as Polyethylene glycol (PEG), is a polyether compound widely used in various industries. It is a versatile compound with numerous applications due to its unique properties, such as solubility in water and organic solvents, non-toxicity, and biocompatibility.
准备方法
Synthetic Routes and Reaction Conditions
Polyethylene glycol is synthesized through the polymerization of ethylene oxide. The process involves the ring-opening polymerization of ethylene oxide in the presence of a catalyst, typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight of the polymer.
Industrial Production Methods
In industrial settings, the production of polyethylene glycol involves the continuous addition of ethylene oxide to a reactor containing the catalyst and an initiator, such as water or ethylene glycol. The reaction is carefully monitored to control the molecular weight distribution of the final product. The resulting polyethylene glycol is then purified through processes such as distillation and filtration to remove any unreacted monomers and by-products.
化学反应分析
Types of Reactions
Polyethylene glycol undergoes various chemical reactions, including:
Oxidation: PEG can be oxidized to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert PEG derivatives into alcohols.
Substitution: PEG can undergo substitution reactions to introduce functional groups such as amines, thiols, or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or tosyl chloride are employed for introducing functional groups.
Major Products
The major products formed from these reactions include PEG derivatives with various functional groups, which can be tailored for specific applications in pharmaceuticals, cosmetics, and other industries.
科学研究应用
Polyethylene glycol has a wide range of scientific research applications, including:
Chemistry: PEG is used as a solvent, surfactant, and in the synthesis of various chemical compounds.
Biology: PEG is employed in cell culture media, as a cryoprotectant, and in the preparation of hydrogels for tissue engineering.
Medicine: PEGylation, the process of attaching PEG chains to drugs or therapeutic proteins, enhances their stability, solubility, and bioavailability. PEG is also used in laxatives and as a lubricant in medical devices.
Industry: PEG is utilized in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
作用机制
The mechanism by which polyethylene glycol exerts its effects varies depending on its application. In PEGylation, PEG chains increase the molecular size of therapeutic proteins, reducing renal clearance and enhancing their half-life in the bloodstream. PEG also forms a hydrophilic layer around the drug, improving its solubility and stability. In biological applications, PEG acts as a cryoprotectant by preventing ice crystal formation, thereby protecting cells and tissues during freezing and thawing processes.
相似化合物的比较
Polyethylene glycol can be compared with other polyether compounds such as polypropylene glycol and polytetramethylene glycol. While all these compounds share similar properties, such as solubility in water and organic solvents, polyethylene glycol is unique due to its non-toxicity and biocompatibility, making it suitable for medical and pharmaceutical applications. Polypropylene glycol, on the other hand, is more commonly used in industrial applications due to its higher hydrophobicity.
List of Similar Compounds
- Polypropylene glycol
- Polytetramethylene glycol
- Polyethylene oxide
属性
CAS 编号 |
93803-58-8 |
|---|---|
分子式 |
C29H40O2 |
分子量 |
420.6 g/mol |
IUPAC 名称 |
2-cyclopentyl-6-[(3-cyclopentyl-2-hydroxy-5-propan-2-ylphenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C29H40O2/c1-18(2)22-13-24(28(30)26(16-22)20-9-5-6-10-20)15-25-14-23(19(3)4)17-27(29(25)31)21-11-7-8-12-21/h13-14,16-21,30-31H,5-12,15H2,1-4H3 |
InChI 键 |
LFKIOZVKIKEHNB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C2CCCC2)O)CC3=C(C(=CC(=C3)C(C)C)C4CCCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


